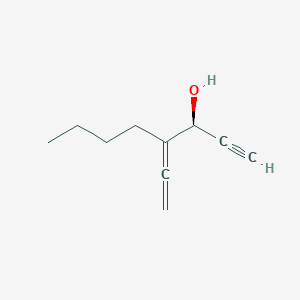![molecular formula C9H14O3 B14221750 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- CAS No. 824940-62-7](/img/structure/B14221750.png)
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system fused with a carboxaldehyde group. The (7S) designation indicates the stereochemistry of the compound.
Méthodes De Préparation
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be achieved through various synthetic routes. One common method involves the cyclization of alkenyl dihydroxy ketones . The reaction conditions typically include the use of acid catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
The scientific research applications of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- are diverse and span across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure of the compound may play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be compared with other similar compounds such as 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane These compounds share the spirocyclic dioxaspiro ring system but differ in their functional groups and stereochemistry The unique combination of the carboxaldehyde group and the (7S) stereochemistry in 1,4-Dioxaspiro[4
Propriétés
Numéro CAS |
824940-62-7 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-8-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(7-10)2-3-9(6-8)11-4-5-12-9/h7H,2-6H2,1H3/t8-/m0/s1 |
Clé InChI |
LIPFNECAAVDNKC-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@]1(CCC2(C1)OCCO2)C=O |
SMILES canonique |
CC1(CCC2(C1)OCCO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
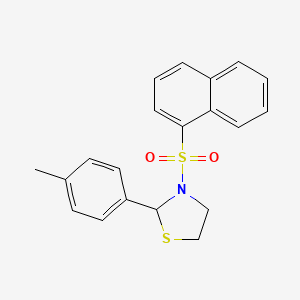
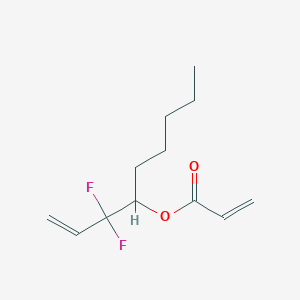
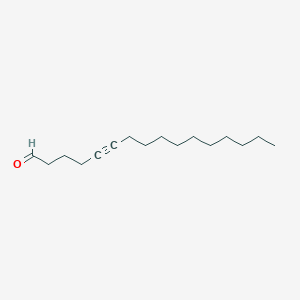
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)


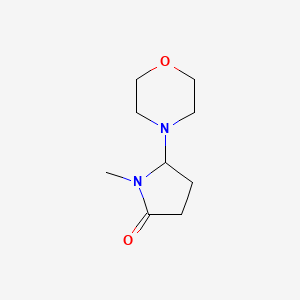
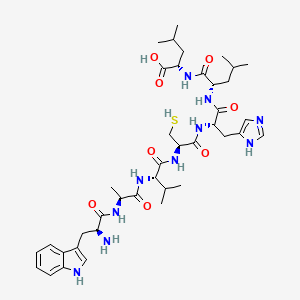

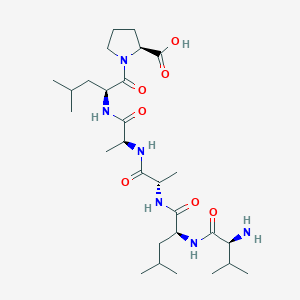
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
